Chitosan N-(carboxymethyl); Carboxymethylchitosan; N-Carboxymethylchitosan

Description

Chitosan N-(carboxymethyl), Carboxymethylchitosan (CMC), and N-Carboxymethylchitosan are water-soluble derivatives of chitosan, a natural biopolymer derived from chitin. These derivatives are synthesized via carboxymethylation, where carboxymethyl (-CH₂COOH) groups are introduced onto chitosan’s amino (N) and/or hydroxyl (O) groups. The substitution pattern defines their properties and nomenclature:

- N-Carboxymethylchitosan: Carboxymethyl groups are selectively attached to the amino groups. This derivative is synthesized via reductive alkylation using glyoxylic acid and sodium borohydride under acidic conditions (pH 3.2–4) .

- O-Carboxymethylchitosan: Substitution occurs at hydroxyl groups, typically via reaction with monochloroacetic acid in an alkaline medium (e.g., NaOH/isopropanol at 50–55°C) .

- N,O-Carboxymethylchitosan: A mixed derivative with substitutions at both N and O sites, synthesized using low NaOH concentrations to allow dual functionalization .

Carboxymethylchitosan derivatives exhibit enhanced solubility in neutral and alkaline pH, biocompatibility, biodegradability, and improved bioactivity (e.g., antimicrobial, antioxidant, and metal-chelating properties) compared to unmodified chitosan . They are widely used in drug delivery, wound healing, and tissue engineering due to their pH-responsive behavior and ability to retain bioactive molecules .

Properties

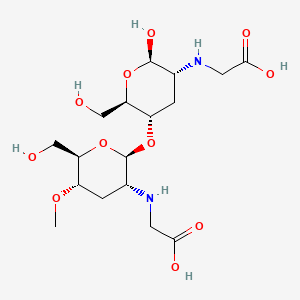

Molecular Formula |

C17H30N2O11 |

|---|---|

Molecular Weight |

438.4 g/mol |

IUPAC Name |

2-[[(2R,3R,5S,6R)-5-[(2R,3R,5S,6R)-3-(carboxymethylamino)-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-3-yl]amino]acetic acid |

InChI |

InChI=1S/C17H30N2O11/c1-27-10-3-9(19-5-15(24)25)17(30-12(10)6-20)29-11-2-8(18-4-14(22)23)16(26)28-13(11)7-21/h8-13,16-21,26H,2-7H2,1H3,(H,22,23)(H,24,25)/t8-,9-,10+,11+,12-,13-,16-,17-/m1/s1 |

InChI Key |

WCBZGVKKYHFGTB-JOHLXDAUSA-N |

Isomeric SMILES |

CO[C@H]1C[C@H]([C@@H](O[C@@H]1CO)O[C@H]2C[C@H]([C@@H](O[C@@H]2CO)O)NCC(=O)O)NCC(=O)O |

Canonical SMILES |

COC1CC(C(OC1CO)OC2CC(C(OC2CO)O)NCC(=O)O)NCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Basic Reaction Principle

The most common and widely used method for preparing carboxymethylchitosan is the alkali-catalyzed reaction of chitosan with monochloroacetic acid (MCA). In this method, chitosan is first alkalized with sodium hydroxide to activate amino and hydroxyl groups, followed by the addition of monochloroacetic acid which reacts to form carboxymethyl substituents on the chitosan backbone.

Typical Procedure and Conditions

- Materials: Chitosan (degree of deacetylation ~85-88%), sodium hydroxide (NaOH), monochloroacetic acid, solvents such as isopropanol, methanol, or water.

- Process:

- Chitosan is dispersed or suspended in an alkaline solution (commonly 20-50% NaOH) and stirred for 15 min to several hours to swell and activate the polymer.

- Monochloroacetic acid is added dropwise or gradually to the mixture.

- The reaction is maintained at a temperature range of 40°C to 80°C for 2 to 10 hours with continuous stirring.

- After reaction completion, the mixture is neutralized (often with acetic or hydrochloric acid) and precipitated in methanol or ethanol to isolate the product.

- The product is then filtered, washed, and dried under vacuum or at moderate temperatures (50-70°C).

Representative Data from Literature

For example, in one study, chitosan (5 g) was stirred in 20% NaOH (100 mL) for 15 min, then 15 g monochloroacetic acid was added, and the reaction continued for 2 h at 40 ± 2 °C. The product was neutralized, precipitated in 70% methanol, filtered, washed, and dried to yield 6.5 g carboxymethylchitosan with a degree of substitution (DS) of 0.75.

Another method used chitosan dispersed in isopropanol with 40% NaOH and monochloroacetic acid at room temperature for varying times (3-10 h), yielding carboxymethylchitosan with DS ranging from 0.52 to 1.44.

Industrially oriented methods describe soaking chitin in 40-60% NaOH at 40-60°C for 3-5 h, followed by reaction with monochloroacetic acid at 60-80°C for 3-5 h, neutralization, freezing, washing, and drying, achieving DS up to 91.1% and yields around 77.3%.

Preparation via Reaction with Glyoxylic Acid and Reduction (N-Carboxymethylchitosan Specific)

Reaction Overview

An alternative route to selectively prepare N-carboxymethylchitosan involves the reaction of chitosan with glyoxylic acid, forming an imine intermediate, followed by reduction with sodium cyanoborohydride. This method targets the amino groups specifically, avoiding O-carboxymethylation.

Procedure Summary

- Chitosan is reacted with glyoxylic acid in aqueous solution to form Schiff base intermediates.

- Sodium cyanoborohydride is added to reduce the imine to a stable N-carboxymethyl derivative.

- The product is isolated by filtration, washing, and drying.

Characteristics

- This method allows control over the degree of substitution by stoichiometry and reaction conditions.

- It predominantly yields N-carboxymethyl substitution rather than O-carboxymethylation.

- The reaction is generally carried out at room temperature or mild conditions.

Supporting Data

- The degree of substitution and product properties depend on the parent chitosan and reaction stoichiometry.

- 1H NMR spectroscopy confirms the presence of carboxymethyl groups on nitrogen atoms.

Preparation from Chitin via Direct Carboxymethylation

Industrial-Scale Method

Some patented methods describe direct preparation of carboxymethylchitosan from chitin, bypassing the chitosan stage, to improve efficiency and yield.

Process Details

- Chitin is soaked in concentrated NaOH (40-60%) at 40-60°C for several hours.

- Monochloroacetic acid is added during vigorous stirring or whipping at 60-80°C for 3-5 h.

- The reaction mixture is neutralized with acid, frozen to precipitate product, washed with organic solvents, filtered, and dried under vacuum at 60-65°C.

- The product is a fibrous powder with high carboxymethylation degree (up to 91.1%) and yield (~77%).

Factors Influencing Preparation and Product Properties

Summary Table of Representative Preparation Methods

Concluding Remarks

The preparation of carboxymethylchitosan involves careful control of alkalization, reagent ratios, temperature, and reaction time to achieve desired substitution patterns and degrees. The most prevalent method uses monochloroacetic acid in alkaline media, producing N-, O-, or N,O-carboxymethyl derivatives depending on conditions. Alternative methods such as glyoxylic acid reaction allow selective N-carboxymethylation. Industrial methods focus on high yield and purity, often starting from chitin and employing freezing and organic solvent washing steps.

The degree of substitution typically ranges from 0.5 to over 1.7, influencing solubility and functional properties. Analytical techniques such as NMR and potentiometric titration confirm the chemical structure and substitution levels.

Chemical Reactions Analysis

Factors Influencing Carboxymethylation

Several factors influence the carboxymethylation of chitosan:

Reaction Mechanisms

-

Alkylation Carboxymethylation involves alkylation, introducing an alkyl group to the C2–NH2, C6–OH, or C3–OH groups of chitosan .

-

Site Activity Under alkaline conditions, the C6–OH group exhibits greater activity than the C2–NH2 group. When the degree of substitution (DS) is less than 1, C6-O-carboxymethyl is the primary product. At a DS of ≥ 1, carboxymethyl substitution occurs simultaneously at the C6–OH and C2–NH2 groups, forming N, O-carboxymethyl chitosan .

Characterization of Carboxymethyl Chitosan

Several spectroscopic methods are employed to confirm and characterize carboxymethylation :

-

FTIR Spectroscopy FTIR is used to identify structural changes after carboxymethylation. The appearance of a broader band at 3419 cm−1 indicates a more hydrophilic character in carboxymethyl chitosan (CMC) compared to chitosan. Intense bands at 1589 cm−1 and 1413 cm−1 correspond to the stretching vibration of the carboxylate anion (–COO−) .

-

NMR Spectroscopy 1H NMR and 13C NMR spectroscopy confirm carboxymethylation. The 13C NMR spectrum of chitosan shows signals at 177.9 ppm (carbonyl carbon of -COCH3) and 25 ppm (methyl carbon of CH3). The 1H NMR spectrum shows signals in the range of 3.1 - 3.4ppm, which are assigned to mono and dissubstitution of the amino groups .

Scientific Research Applications

Carboxymethyl chitosan (CMCS), also known as Chitosan N-(carboxymethyl) or N-Carboxymethylchitosan, is a biocompatible and biodegradable polysaccharide derivative of chitosan that has found significant applications in drug delivery, biomedicine, and tissue engineering . CMCS is produced through the carboxymethylation of chitosan, which enhances its solubility in aqueous media while maintaining its biocompatibility and biodegradability .

Scientific Research Applications

CMCS has been explored for various scientific research applications because of its favorable biological properties and ease of modification. Some of the applications are:

Drug Delivery Systems:

- CMCS has been used to develop drug delivery systems for various routes of administration, including oral, ophthalmic, transdermal, nasal, and vaginal . These systems allow for targeted and sustained drug release .

- CMCS can be formulated into various drug carriers such as microgranules, microspheres, hydrogels, nanoparticles, and nanofibers .

- CMCS can be used to load modified astaxanthin nanoparticles (CMCS-AXT-NPs) for improved antioxidant and anti-inflammatory properties .

Wound Healing:

- CMCS hydrogels have demonstrated potential as wound-healing dressings, promoting wound closure and tissue regeneration . They provide a moist environment for healing and act as a barrier against microorganisms .

- CMCS hydrogels are non-cytotoxic and support healing by reducing inflammatory infiltration and promoting collagen formation .

- CMCS nanoparticles loaded with bioactive peptides, such as OH-CATH30, can enhance antimicrobial efficacy and accelerate wound healing .

Tissue Engineering:

- CMCS has shown potential as a functional biomaterial in the design of scaffolds for tissue engineering applications, enabling the regeneration of tissues such as cornea, cartilage, bone, and cardiac tissues .

- CMCS promotes three-dimensional cell development and proliferation and coordinates collagen deposition, facilitating rapid healing .

- In a rabbit knee replacement model, CMCS enhanced osteogenesis, decreased inflammation, and promoted bone deposition .

Other Biomedical Applications:

- CMCS has been explored for gene delivery, bioimaging, vaccination, and cosmeceutical applications .

- CMCS derivatives bearing quinoline groups have shown remarkable antioxidant ability and weak cytotoxicity, highlighting their potential use as synthetic antioxidants .

- CMCS can be used to improve ulcerative colitis (UC) treatment by reducing oxidative damage and inhibiting the expression of pro-inflammatory cytokines .

Case Studies

- Wound Healing in Rats: In a study using a laboratory rat model, CMCS hydrogels were evaluated for their action in wound healing therapy. Histopathological examination of injured tissue indicated that the CMCS hydrogel supported healing, with positive effects on reducing inflammatory infiltration, promoting young collagen formation, and increasing the degree of epidermalization .

- Knee Replacement in Rabbits: In a rabbit knee replacement model, CMCS enhanced osteogenesis and decreased inflammation. CMCS promoted cell proliferation and bone formation, increased their viability, and reduced inflammation around prostheses . The CMCS-treated group had higher osteocalcin content and an increased OPG/RANKL ratio, suggesting that CMCS can inhibit inflammatory responses and promote osteogenesis .

- Ulcerative Colitis Treatment: CMCS loaded with modified astaxanthin nanoparticles (CMCS-AXT-NPs) was used to improve ulcerative colitis (UC) treatment. In vitro research showed that CMCS-AXT-NPs had better antioxidant and anti-inflammatory properties. CMCS-AXT-NPs relieved DSS-induced colitis clinical symptoms, lessened DSS-induced oxidative damage, and inhibited the expression of pro-inflammatory cytokines .

Data Table

Mechanism of Action

Chitosan, N-(carboxymethyl) exerts its effects through several mechanisms:

Antimicrobial Action: Binds to the negatively charged bacterial cell wall, altering its permeability and inhibiting DNA replication.

Drug Delivery: Enhances drug permeation by modifying the structure of the stratum corneum and increasing water content.

Wound Healing: Promotes cell proliferation and tissue regeneration by interacting with cellular pathways.

Comparison with Similar Compounds

Solubility and Charge Characteristics

| Compound | Solubility Profile | Charge Characteristics | Key Applications |

|---|---|---|---|

| N-Carboxymethylchitosan | Soluble in neutral/alkaline pH | Amphoteric (pH-dependent charge) | Drug delivery, wound dressings |

| O-Carboxymethylchitosan | Soluble across wider pH range | Anionic at neutral pH | Antimicrobial coatings, hydrogels |

| Trimethyl Chitosan (TMC) | Soluble in neutral/alkaline pH | Permanent positive charge | Mucosal drug delivery, gene therapy |

| HTC (HTCC) | Soluble in acidic/neutral/alkaline pH | Permanent positive charge | Antibacterial films, nanoparticle carriers |

Key Insights :

- TMC and HTC exhibit permanent positive charges due to quaternization, enabling solubility independent of pH and enhanced interaction with negatively charged biological surfaces (e.g., bacterial membranes) .

- O-Carboxymethylchitosan shows superior antimicrobial activity over chitosan due to retained amino groups and increased anionic charge .

Key Insights :

- Dual-substituted N,O-Carboxymethylchitosan requires precise control of NaOH concentration and reaction temperature .

- TMC synthesis involves toxic reagents (e.g., methyl iodide), limiting biocompatibility compared to carboxymethyl derivatives .

Key Insights :

Biological Activity

Carboxymethyl chitosan (CMCS) is a chemically modified derivative of chitosan, which has gained considerable attention due to its enhanced biological activity and solubility in various pH environments. This article explores the biological activities of CMCS, including its antioxidant, antimicrobial, and wound healing properties, supported by diverse research findings and case studies.

Chemical Structure and Properties

CMCS is synthesized through the carboxymethylation of chitosan, where carboxymethyl groups are introduced into the polymer backbone. This modification improves its solubility in both acidic and alkaline conditions, making it more versatile for various applications . The degree of substitution (DS) and molecular weight significantly influence its biological properties.

Antioxidant Activity

Recent studies have highlighted the antioxidant capabilities of CMCS. For instance, CMCS derivatives demonstrated significant scavenging activities against DPPH radicals and superoxide anions. At a concentration of 1.6 mg/mL, certain derivatives achieved over 90% scavenging efficiency . The antioxidant activity is attributed to the presence of functional groups that can donate electrons or hydrogen atoms, thus neutralizing free radicals.

Table 1: Antioxidant Activity of CMCS Derivatives

| Derivative Type | DPPH Scavenging (%) | Superoxide Scavenging (%) |

|---|---|---|

| CMCS | 26.07 ± 4.47 | Not specified |

| N-CMCS | >70 | >90 |

| O-CMCS | Not specified | Not specified |

Antimicrobial Properties

CMCS exhibits notable antimicrobial activity against various pathogens, including bacteria and fungi. The modification enhances its efficacy compared to unmodified chitosan. Studies have shown that CMCS can inhibit the growth of pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .

Case Study: Antibiofilm Properties

A study investigated the immobilization of the enzyme ficin on CMCS for antibiofilm applications. The results indicated that this combination not only reduced biofilm formation but also enhanced the effectiveness of conventional antimicrobials against mixed biofilms .

Biocompatibility and Wound Healing

CMCS has been evaluated for its biocompatibility and potential as a wound dressing material. Hydrogels formed from CMCS have shown promising results in promoting wound healing in laboratory models. A study utilizing a rat model demonstrated that CMCS hydrogels improved tissue regeneration by enhancing collagen deposition and reducing inflammation .

Table 2: Wound Healing Efficacy of CMCS Hydrogels

| Parameter | Control Group | CMCS Hydrogel Group |

|---|---|---|

| Inflammatory Infiltration | High | Low |

| Collagen Formation | Moderate | High |

| Epidermalization Degree | Low | High |

Cellular Mechanisms

The cellular mechanisms through which CMCS exerts its effects include modulation of cell signaling pathways involved in inflammation and tissue repair. Studies indicate that CMCS can enhance fibroblast proliferation and angiogenesis, essential processes for effective wound healing . Additionally, it has been shown to regulate cytokine expression, promoting a favorable healing environment .

Q & A

Q. How can machine learning enhance the design of carboxymethyl chitosan-based materials?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.